6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring through the cyclocondensation of hydrazino functional groups with acetylacetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H25N5 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-benzyl-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H25N5/c1-17-15-18(2)30(28-17)26-23(16-21-11-7-5-8-12-21)19(3)27-25-24(20(4)29-31(25)26)22-13-9-6-10-14-22/h5-15H,16H2,1-4H3 |
InChI Key |
WKZDCLWOLKNUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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